An In-Depth Technical Guide to 6-fluoro-N,N-dimethylpyridin-2-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 6-fluoro-N,N-dimethylpyridin-2-amine: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-fluoro-N,N-dimethylpyridin-2-amine. As a functionalized pyridine derivative, this compound holds significant interest for researchers in medicinal chemistry and materials science. It combines the electronic influence of a fluorine atom with the nucleophilic and directing properties of a dimethylamino group, making it a valuable building block in synthetic chemistry. Due to the limited availability of direct experimental data in public repositories, this guide synthesizes information from closely related structural analogs and established chemical principles to provide a robust and scientifically grounded resource for laboratory professionals.
Introduction and Structural Analysis
6-fluoro-N,N-dimethylpyridin-2-amine belongs to the class of substituted aminopyridines, a scaffold frequently employed in the development of pharmaceuticals and functional materials. The structure is characterized by a pyridine ring substituted at the 2-position with a dimethylamino group and at the 6-position with a fluorine atom.
The strategic placement of these substituents imparts a unique electronic and steric profile:
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The Dimethylamino Group (-N(CH₃)₂): This is a strong electron-donating group (EDG) through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). Its primary influence is activating the pyridine ring towards electrophilic substitution and increasing the nucleophilicity of the ring nitrogen.
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The Fluorine Atom (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack and lowers the pKa of the pyridine nitrogen. It can also participate in hydrogen bonding and other non-covalent interactions, which is significant in drug-receptor binding.
The interplay of these opposing electronic effects—the activating dimethylamino group and the deactivating fluorine atom—governs the molecule's reactivity, stability, and physicochemical properties.
Caption: 2D Structure of 6-fluoro-N,N-dimethylpyridin-2-amine.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 6-fluoro-N,N-dimethylpyridin-2-amine is scarce. However, we can reliably estimate its properties by comparing them with those of its structural analogs.
| Property | 6-fluoro-N,N-dimethylpyridin-2-amine (Target) | 2-Fluoro-N,N-dimethylpyridin-4-amine[1] | 6-Chloro-N,N-dimethylpyridin-2-amine[2] | N,N-Dimethylpyridin-2-amine[3] | 2-Amino-6-fluoropyridine[4] |
| CAS Number | Not assigned | 849937-80-0 | 1060801-42-4 | 5683-33-0 | 1597-32-6 |
| Molecular Formula | C₇H₉FN₂ | C₇H₉FN₂ | C₇H₉ClN₂ | C₇H₁₀N₂ | C₅H₅FN₂ |
| Molecular Weight | 140.16 g/mol | 140.16 g/mol | 156.61 g/mol | 122.17 g/mol | 112.11 g/mol |
| Physical Form | Estimated: Liquid or low-melting solid | - | Liquid | - | Crystalline Solid |
| Boiling Point | Estimated: ~180-200 °C | Not available | Not available | 179-181 °C | 164-166 °C |
| Melting Point | Estimated: < 25 °C | Not available | Not available | Not available | 59-61 °C |
| pKa (Conjugate Acid) | Estimated: ~5-6 | Not available | Not available | 6.58 | Not available |
Expert Insights:
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Boiling and Melting Point: The addition of a fluorine atom, compared to the parent N,N-Dimethylpyridin-2-amine, is expected to increase the boiling point due to the increased molecular weight and polarity. However, the removal of the N-H bond, capable of hydrogen bonding, from 2-Amino-6-fluoropyridine suggests that the melting point of the target compound will be significantly lower, likely rendering it a liquid at room temperature.
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pKa: The strong electron-withdrawing effect of the fluorine at the 6-position will decrease the basicity of the pyridine ring nitrogen compared to N,N-Dimethylpyridin-2-amine (pKa 6.58).
Proposed Synthesis: N,N-Dimethylation of 2-Amino-6-fluoropyridine
A robust and high-yielding synthesis of the title compound can be achieved via the Eschweiler-Clarke reaction . This classic method facilitates the exhaustive methylation of primary amines using formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage of this reaction is that it cleanly stops at the tertiary amine stage without the formation of quaternary ammonium salts.[5][6]
Caption: Proposed synthesis workflow via Eschweiler-Clarke reaction.
Detailed Experimental Protocol:
Materials:
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2-Amino-6-fluoropyridine (1.0 eq)[4]
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Formaldehyde (37% aqueous solution, 2.5 eq)
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Formic Acid (98-100%, 2.5 eq)
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Sodium Hydroxide (NaOH) solution (e.g., 2M)
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Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-6-fluoropyridine (1.0 eq).
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Reagent Addition: Add formic acid (2.5 eq) followed by the aqueous formaldehyde solution (2.5 eq).
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Heating: Heat the reaction mixture to 100 °C (reflux) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically accompanied by the evolution of CO₂ gas.[5]
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Quenching and Basification: After completion, cool the mixture to room temperature. Carefully add 2M NaOH solution until the pH is strongly basic (pH > 10) to neutralize the excess formic acid and deprotonate the product.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-fluoro-N,N-dimethylpyridin-2-amine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
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δ ~7.50-7.65 ppm (dd, 1H): This signal corresponds to the proton at the C4 position. It will appear as a doublet of doublets due to coupling with the adjacent C3 and C5 protons.
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δ ~6.60-6.75 ppm (d, 1H): This signal is for the proton at the C5 position, coupled to the C4 proton.
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δ ~6.35-6.50 ppm (d, 1H): This signal corresponds to the C3 proton, coupled to the C4 proton. The fluorine at C6 will cause a downfield shift for the adjacent protons compared to the non-fluorinated analog.
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δ ~3.10 ppm (s, 6H): A sharp singlet integrating to 6 protons, characteristic of the two equivalent methyl groups of the -N(CH₃)₂ moiety.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz):
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δ ~163 ppm (d, J_CF ≈ 240 Hz): The C6 carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling constant.
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δ ~159 ppm (s): The C2 carbon attached to the dimethylamino group.
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δ ~140 ppm (d, J_CCF ≈ 15 Hz): The C4 carbon, showing a smaller three-bond coupling to fluorine.
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δ ~105 ppm (d, J_CCF ≈ 5 Hz): The C5 carbon, showing a two-bond coupling to fluorine.
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δ ~103 ppm (s): The C3 carbon.
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δ ~38 ppm (s): The two equivalent methyl carbons of the dimethylamino group.
¹⁹F NMR Spectroscopy (Predicted, CDCl₃):
A single resonance is expected, likely in the typical range for fluoro-aromatic compounds, which will provide confirmation of the fluorine's presence.
Chemical Reactivity and Synthetic Potential
The dual substitution pattern of 6-fluoro-N,N-dimethylpyridin-2-amine makes it a versatile synthetic intermediate.
Caption: Key reactive sites on the 6-fluoro-N,N-dimethylpyridin-2-amine scaffold.
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Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the 6-position is activated towards SₙAr by the electron-withdrawing nature of the pyridine ring nitrogen. This allows for the displacement of fluoride by strong nucleophiles (e.g., alkoxides, thiolates, amines), providing a pathway to a wide range of 2,6-disubstituted pyridine derivatives.
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Electrophilic Aromatic Substitution: The powerful electron-donating dimethylamino group directs electrophiles primarily to the C3 and C5 positions. While the fluorine atom is deactivating, reactions like halogenation or nitration can be achieved under controlled conditions, favoring substitution at the position para to the amino group (C5) or ortho (C3).
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Reactions at the Ring Nitrogen: The lone pair on the pyridine nitrogen remains available for reactions such as protonation, alkylation to form pyridinium salts, or coordination to metal centers.
Applications in Research and Drug Development
Substituted aminopyridines are privileged structures in medicinal chemistry. The introduction of a fluorine atom is a common strategy to modulate metabolic stability, binding affinity, and bioavailability.
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Scaffold for Kinase Inhibitors: Many clinically successful kinase inhibitors feature a 2-aminopyridine core that forms key hydrogen bonds with the kinase hinge region. The 6-fluoro-N,N-dimethylpyridin-2-amine scaffold could serve as a valuable starting point or intermediate in the synthesis of novel inhibitors targeting enzymes like CDK4/6, which are implicated in cancer.[7]
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Building Block for Complex Molecules: Its utility as a functionalized building block allows for its incorporation into larger, more complex molecules through reactions at its various active sites. This makes it a target for library synthesis in high-throughput screening campaigns.
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Materials Science: Pyridine derivatives are used in the synthesis of polymers, dyes, and ligands for catalysis. The specific electronic properties of this molecule could be harnessed in the design of new functional materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-fluoro-N,N-dimethylpyridin-2-amine is not available, precautions should be based on closely related compounds such as 2-Amino-6-fluoropyridine.[4]
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Hazard Classification (Anticipated):
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Harmful if swallowed (Acute Oral Toxicity).
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.
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Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
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Handling and Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust.
-
Wash hands thoroughly after handling.
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Conclusion
6-fluoro-N,N-dimethylpyridin-2-amine is a synthetically accessible and highly versatile chemical building block. Although direct experimental characterization is not widely published, its properties and reactivity can be confidently inferred from established chemical principles and comparison with its structural analogs. Its unique combination of a nucleophilic center, an electron-donating group, and a site for nucleophilic aromatic substitution makes it a compound of high interest for chemists engaged in the synthesis of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for its synthesis and safe handling in a research setting.
References
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Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025). MDPI. Available at: [Link]
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Eschweiler–Clarke reaction: Methylation on amines. (2019). YouTube. Available at: [Link]
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